Topotecan Carboxylic Acid Sodium Salt

Overview

Description

Topotecan Carboxylic Acid Sodium Salt is a novel carboxylate metabolite of Topotecan, a semi-synthetic derivative of camptothecin. Camptothecin is a quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Topotecan Carboxylic Acid Sodium Salt, a novel carboxylate metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting topoisomerase I, it interrupts cell division processes . The interruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) . The elimination rate of topotecan is independent of the dose . The plasma kinetics of topotecan could be described best using an open two-compartment model with t1/2 (α) and t1/2 (β) of 8.1 (range 0.3 to 40.7) min and 132 (range 49 to 286) min, respectively .

Result of Action

The result of this compound’s action is the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the interruption of cell division processes, which can result in cell death . This is particularly effective against rapidly dividing cells, such as those found in various types of cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The lactone structure of topotecan, which is in equilibrium with the inactive ring-opened hydroxy acid, is essential for its activity . The open form predominates at physiological pH . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .

Biochemical Analysis

Biochemical Properties

Topotecan Carboxylic Acid Sodium Salt works by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and repair . By preventing this enzyme from functioning correctly, the drug causes DNA damage, leading to cell death .

Cellular Effects

This compound has shown to be very active antitumor compound both in vitro and in animals . It has a unique mechanism of action involving inhibition of topoisomerase I which leads to the interruption of cell division processes .

Molecular Mechanism

This compound has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis . Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks .

Temporal Effects in Laboratory Settings

The carboxylic acid or its sodium salt, even though soluble, has considerably lower antitumor potential as compared to Topotecan . Furthermore, this ionic form favorably binds to the human serum albumin, lowering the accessible drug concentration .

Metabolic Pathways

Hepatic metabolism of Topotecan, mediated by cytochrome P450 (CYP) isoenzymes, is of minor quantitative importance . Metabolic pathways include N-dealkylation (resulting in N-demethyltopotecan) and glucuronidation .

Subcellular Localization

It is known that Topotecan, the parent compound, acts in the cell nucleus to inhibit topoisomerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions

Topotecan Carboxylic Acid Sodium Salt can be synthesized from Topotecan hydrochloride through a series of chemical reactions. The process involves the dissociation of Topotecan hydrochloride followed by ester hydrolysis and ring-opening reactions . The reaction conditions typically include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Topotecan Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Topotecan Carboxylic Acid Sodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Topotecan: The parent compound of Topotecan Carboxylic Acid Sodium Salt, used in cancer treatment.

Irinotecan: Another camptothecin derivative with similar topoisomerase I inhibitory activity.

Camptothecin: The natural alkaloid from which Topotecan and its derivatives are synthesized.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to camptothecin. This makes it a valuable tool in research and potential therapeutic applications. Its ability to form stable complexes with topoisomerase I and its derivatives provides a distinct advantage in studying DNA replication and developing new anticancer drugs .

Biological Activity

Topotecan Carboxylic Acid Sodium Salt is a significant metabolite of Topotecan, a semi-synthetic derivative of camptothecin, which is known for its anticancer properties. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in cancer therapy.

Overview

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 123949-08-6

- Solubility : It is more soluble in water compared to its parent compound, Topotecan, which enhances its therapeutic potential.

This compound primarily exerts its biological effects through the inhibition of DNA topoisomerase I (Top1) . This enzyme is crucial for DNA replication and repair processes. By inhibiting Top1, the compound leads to the formation of cleavable complexes that result in single-strand DNA breaks, ultimately disrupting cell division and promoting apoptosis in cancer cells .

Key Biochemical Pathways

- Inhibition of Topoisomerase I : The compound interferes with the normal function of Top1 during the S-phase of the cell cycle.

- Accumulation of DNA Damage : The resulting DNA damage from the inhibition leads to cellular stress responses and apoptosis in malignant cells.

Pharmacokinetics

Topotecan is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites. The pharmacokinetic profile indicates that this compound has a lower toxicity profile compared to Topotecan itself, allowing for higher tolerable doses in preclinical studies .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown effective growth inhibition across various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MGC80-3 (gastric cancer) cells .

Case Study: Efficacy in Animal Models

In a study involving Balb/C nude mice with HepG-2 xenografts:

- Dosing Regimen : Mice were treated with varying doses of Topotecan and its sodium salt.

- Results :

- Topotecan at 2 mg/kg resulted in a tumor growth inhibition (TGI) of 74%.

- Compounds derived from Topotecan showed improved TGI rates: 86% for compound 9 and 90% for compound 11 at higher doses.

- Notably, these compounds demonstrated lower toxicity compared to Topotecan, as indicated by stable body weights during treatment .

Comparative Analysis

| Compound | Dose (mg/kg) | TGI (%) | Toxicity Level |

|---|---|---|---|

| Topotecan | 2 | 74 | High |

| Compound 9 | 15 | 86 | Moderate |

| Compound 11 | 30 | 90 | Low |

Research Applications

This compound is utilized in various research contexts:

- Analytical Chemistry : As a reference standard for studying camptothecin derivatives.

- Biological Studies : To investigate interactions with cellular components and effects on cell cycle regulation.

- Pharmaceutical Development : Exploration as a potential anticancer agent with improved efficacy and reduced side effects compared to traditional chemotherapeutics .

Properties

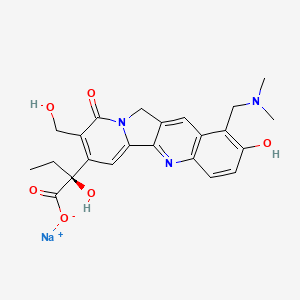

IUPAC Name |

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNSEUWGSSBVQF-BQAIUKQQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676166 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123949-08-6 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.